Golgicide A

Description

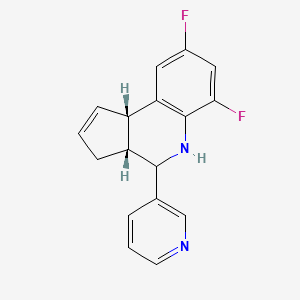

inhibits the cis-golgi ArfGEF GBF1; structure in first source

Properties

IUPAC Name |

(3aR,9bS)-6,8-difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2/c18-11-7-14-12-4-1-5-13(12)16(10-3-2-6-20-9-10)21-17(14)15(19)8-11/h1-4,6-9,12-13,16,21H,5H2/t12-,13+,16?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZHEQOUHLZCOX-FTLRAWMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H]2[C@@H]1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893485 | |

| Record name | Golgicide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1139889-93-2 | |

| Record name | Golgicide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of Golgicide A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golgicide A (GCA) is a potent, highly specific, and reversible small-molecule inhibitor of the cis-Golgi guanine nucleotide exchange factor (GEF), GBF1 (Golgi-specific Brefeldin A resistance factor 1).[1][2][3] By targeting GBF1, Golgicide A provides a powerful tool to dissect the intricate processes of Golgi assembly, vesicular trafficking, and the pathogenesis of various diseases that co-opt the secretory pathway. This technical guide provides a comprehensive overview of the mechanism of action of Golgicide A, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways and experimental workflows involved.

Core Mechanism of Action

Golgicide A exerts its effects by directly inhibiting the catalytic activity of GBF1.[1][4] GBF1 is responsible for the activation of the ADP-ribosylation factor 1 (Arf1), a small GTPase that plays a pivotal role in the formation of COPI-coated vesicles at the cis-Golgi.[1] The activation of Arf1 involves the exchange of GDP for GTP, a reaction catalyzed by GBF1.

The binding of Golgicide A to the GBF1-Arf1-GDP complex stabilizes this inactive state and prevents the exchange of GDP for GTP.[1] This inhibition is highly specific to GBF1, with no significant effects on other ArfGEFs such as BIG1 and BIG2, which are primarily localized to the trans-Golgi Network (TGN).[2] The specificity of GCA for GBF1 is attributed to its interaction with a unique tripeptide loop present in the Sec7 domain of GBF1, which is absent in other ArfGEFs.[1]

The immediate consequence of GBF1 inhibition by Golgicide A is a rapid and dramatic dissociation of the COPI coat protein complex from the Golgi membranes, typically observed within minutes of treatment.[1] This is followed by the disassembly of the Golgi apparatus and the trans-Golgi network (TGN).[1] As a result, anterograde protein secretion from the endoplasmic reticulum (ER) to the Golgi is arrested at the ER-Golgi intermediate compartment (ERGIC).[1] Furthermore, retrograde transport of certain toxins, such as Shiga toxin, from endosomes to the TGN is also impaired.[1] Notably, the effects of Golgicide A are reversible upon washout of the compound.[1]

Quantitative Data

The following tables summarize the key quantitative data related to the activity of Golgicide A.

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 (Shiga toxin activity) | 3.3 µM | Vero cells | Inhibition of protein synthesis | [1][3] |

| Treatment | Condition | Effect on Arf1-GTP Levels | Reference |

| Golgicide A | 10 µM | 34% decrease compared to control | [1] |

| Brefeldin A | 10 µg/mL | ~75% decrease compared to control | [1] |

Signaling Pathways and Experimental Workflows

Golgicide A Mechanism of Action

References

Golgicide A: A Technical Guide to its Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golgicide A (GCA) is a potent, specific, and reversible small-molecule inhibitor of the cis-Golgi ArfGEF, GBF1. Its discovery has provided a critical tool for dissecting the roles of GBF1 in Golgi structure, vesicular trafficking, and its involvement in various disease processes, including viral replication and toxin susceptibility. This technical guide provides an in-depth overview of the discovery, mechanism of action, and characterization of Golgicide A, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development efforts.

Introduction

The Golgi apparatus is a central hub for post-translational modification, sorting, and trafficking of proteins and lipids. The integrity and function of the Golgi are meticulously regulated by a host of proteins, among which are the ADP-ribosylation factor (Arf) family of small GTPases. The activation of Arfs is controlled by Guanine Nucleotide Exchange Factors (GEFs). GBF1 (Golgi Brefeldin A-Resistant Guanine Nucleotide Exchange Factor 1) is a key Arf-GEF localized to the cis-Golgi, responsible for the activation of Arf1. This activation is a critical step for the recruitment of the COPI coat protein complex to Golgi membranes, initiating the formation of transport vesicles.

Golgicide A was identified through a high-throughput screen for small molecules that could protect cells from the cytotoxic effects of Shiga toxin.[1] Subsequent studies revealed its specific mechanism of action as an inhibitor of GBF1, leading to the disruption of the Golgi apparatus and a blockade of protein secretion.[1][2][3][4] This specific and reversible activity has made Golgicide A an invaluable chemical probe for studying GBF1-dependent cellular processes.

Mechanism of Action

Golgicide A exerts its effects by directly or indirectly targeting GBF1, preventing it from catalyzing the exchange of GDP for GTP on Arf1.[1] This inhibition of GBF1 function has several downstream consequences:

-

Decreased Arf1 Activation: GCA treatment leads to a significant reduction in the levels of active, GTP-bound Arf1 at the Golgi.[1]

-

COPI Coat Dissociation: Without active Arf1, the COPI coat complex cannot be recruited to the Golgi membranes, leading to its rapid dissociation.[1][2][3][4]

-

Golgi Apparatus Disassembly: The loss of COPI-coated vesicles and the disruption of normal trafficking events result in the fragmentation and dispersal of the Golgi cisternae.[1][2][3][4]

-

Inhibition of Protein Secretion: Anterograde protein transport from the endoplasmic reticulum (ER) to and through the Golgi is blocked, leading to the accumulation of secretory proteins in the ER-Golgi intermediate compartment (ERGIC).[1][2][3][4]

Quantitative Data

The following tables summarize the key quantitative data regarding the biological activity of Golgicide A.

| Parameter | Cell Line | Value | Reference |

| IC50 for Shiga Toxin Inhibition | Vero | 3.3 µM | [1][5][6][7] |

Table 1: Inhibition of Shiga Toxin by Golgicide A. This table details the half-maximal inhibitory concentration (IC50) of Golgicide A required to protect Vero cells from the cytotoxic effects of Shiga toxin.

| Virus | Cell Line | GCA Concentration | Effect | Reference |

| Coxsackievirus B3 (CVB3) | BGM | 10 µM | Significant inhibition of viral replication | [8] |

| Coxsackievirus B3 (CVB3) | BGM | 30 µM | Complete abolishment of viral replication | [8] |

| Other human enteroviruses | Various | Not specified | Drastically reduced replication | [6][8] |

Table 2: Antiviral Activity of Golgicide A. This table summarizes the inhibitory effects of Golgicide A on the replication of various enteroviruses.

Experimental Protocols

The following are illustrative protocols for key experiments used in the characterization of Golgicide A. These are based on methodologies described in the primary literature and should be adapted and optimized for specific experimental conditions.

Shiga Toxin Susceptibility Assay

This assay measures the ability of a compound to protect cells from the protein synthesis-inhibiting effects of Shiga toxin.

Materials:

-

Vero cells

-

Golgicide A

-

Shiga toxin

-

[³H]-leucine or other radiolabeled amino acid

-

96-well plates

-

Scintillation counter

Protocol:

-

Seed Vero cells in a 96-well plate and grow to confluency.

-

Pre-treat cells with varying concentrations of Golgicide A for 30 minutes at 37°C.

-

Add Shiga toxin (e.g., 10 ng/mL) to the wells and incubate for 4 hours at 37°C.

-

Add [³H]-leucine to the wells and incubate for an additional 1 hour to allow for incorporation into newly synthesized proteins.

-

Wash the cells with PBS and lyse them.

-

Measure the amount of incorporated [³H]-leucine using a scintillation counter.

-

Calculate the percentage of protein synthesis inhibition relative to untreated controls and determine the IC50 value.

COPI Dissociation Assay (Immunofluorescence)

This assay visualizes the effect of Golgicide A on the localization of the COPI coat protein β-COP.

Materials:

-

HeLa or other suitable cells

-

Golgicide A

-

Primary antibody against β-COP

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Microscope slides or coverslips

-

Fluorescence microscope

Protocol:

-

Grow cells on coverslips to sub-confluency.

-

Treat cells with Golgicide A (e.g., 10 µM) for various time points (e.g., 0, 5, 15, 30 minutes).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with the primary anti-β-COP antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Mount the coverslips and visualize the localization of β-COP using a fluorescence microscope. A dispersed, cytoplasmic staining pattern in GCA-treated cells indicates COPI dissociation from the Golgi.

Protein Secretion Assay (Gaussia Luciferase)

This assay quantifies the effect of Golgicide A on the secretion of a reporter protein.

Materials:

-

Cells stably or transiently expressing a secreted form of Gaussia luciferase.

-

Golgicide A

-

Gaussia luciferase assay reagent

-

Luminometer

Protocol:

-

Plate the Gaussia luciferase-expressing cells in a multi-well plate.

-

Treat the cells with Golgicide A at the desired concentration.

-

At various time points, collect a small aliquot of the cell culture medium.

-

Add the Gaussia luciferase assay reagent to the collected medium.

-

Measure the luminescence using a luminometer.

-

A decrease in luminescence in the medium of GCA-treated cells compared to untreated controls indicates an inhibition of protein secretion.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to Golgicide A.

Caption: Mechanism of action of Golgicide A.

Caption: Workflow for the Shiga Toxin Susceptibility Assay.

Caption: Workflow for the COPI Dissociation Immunofluorescence Assay.

Conclusion

Golgicide A has emerged as a cornerstone chemical tool for cell biologists and virologists studying the intricacies of Golgi function and host-pathogen interactions. Its high specificity for GBF1 allows for the precise dissection of GBF1-dependent pathways. This technical guide provides a comprehensive resource for researchers utilizing or planning to utilize Golgicide A in their studies, offering a solid foundation of its biological activities, quantitative parameters, and experimental applications. Further research into the therapeutic potential of targeting GBF1 with Golgicide A or its analogs may open new avenues for the development of novel antiviral and anti-toxin therapies.

References

- 1. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. researchgate.net [researchgate.net]

- 5. Differential Effects of the Putative GBF1 Inhibitors Golgicide A and AG1478 on Enterovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential effects of the putative GBF1 inhibitors Golgicide A and AG1478 on enterovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Common Assays in Mammalian Golgi Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golgicide A (GCA) is a potent, specific, and reversible small-molecule inhibitor that has emerged as a critical tool for dissecting the intricate processes of intracellular membrane trafficking. This technical guide provides a comprehensive overview of the primary cellular target of Golgicide A, its mechanism of action, and its downstream effects on cellular architecture and function. Quantitative data from key cellular assays are presented, along with detailed experimental protocols and visual representations of the relevant signaling pathways and workflows to facilitate a deeper understanding and practical application of this compound in research and drug development.

Introduction

The Golgi apparatus is a central organelle in the secretory pathway, responsible for the post-translational modification, sorting, and packaging of proteins and lipids. The dynamic nature of the Golgi is tightly regulated by a complex network of signaling molecules, among which the ADP-ribosylation factor (Arf) family of small GTPases plays a pivotal role. Arf proteins are molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state. This cycle is controlled by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis.

Golgicide A was identified through a high-throughput screen for compounds that protect cells from the cytotoxic effects of Shiga toxin[1]. Subsequent studies have elucidated its precise mechanism of action, revealing it as a highly selective inhibitor of a key Arf-GEF, thereby providing a powerful means to investigate the roles of this specific protein in cellular physiology.

Primary Cellular Target: GBF1

The primary and specific cellular target of Golgicide A is Golgi-specific Brefeldin A-resistant guanine nucleotide exchange factor 1 (GBF1) [1][2][3]. GBF1 is a large, peripherally associated Arf GEF that is localized to the cis-Golgi and the endoplasmic reticulum (ER)-Golgi intermediate compartment (ERGIC)[1][4]. It is essential for the activation of Arf1, a critical regulator of vesicle transport in the early secretory pathway[1][5].

Golgicide A's specificity for GBF1 is a key feature that distinguishes it from other Golgi-disrupting agents like Brefeldin A (BFA). While BFA inhibits a broader range of ArfGEFs, including BIG1 and BIG2 which are located at the trans-Golgi network (TGN), Golgicide A selectively targets GBF1[1][2]. This specificity makes GCA a more precise tool for studying the distinct functions of GBF1-mediated Arf1 activation.

Mechanism of Action

Golgicide A acts as a reversible inhibitor of GBF1[1][2]. Structural modeling suggests that GCA binds within a cleft of the catalytic Sec7 domain of GBF1, at the same site as BFA[6]. By binding to this site, Golgicide A is thought to stabilize the inactive Arf1-GDP-GBF1 complex, thereby preventing the exchange of GDP for GTP and subsequent activation of Arf1[4]. The inhibition of GBF1 by Golgicide A leads to a rapid decrease in the pool of active, GTP-bound Arf1 at the cis-Golgi membranes[1][7].

Quantitative Data

The potency of Golgicide A has been primarily characterized through cell-based assays. A direct, in vitro determination of the binding affinity (Ki or Kd) of Golgicide A for purified GBF1 is not prominently reported in the literature. The most widely cited quantitative measure of Golgicide A's efficacy is its half-maximal inhibitory concentration (IC50) in a cellular context.

| Assay Type | Cell Line | Measured Effect | IC50 | Reference(s) |

| Shiga Toxin Protection Assay | Vero | Inhibition of Shiga toxin's effect on protein synthesis | 3.3 µM | [2][3][7][8] |

| Enterovirus Replication Inhibition | BGM | Inhibition of Coxsackievirus B3 replication | ~10 µM (strong inhibition) | [6] |

Downstream Cellular Effects

The inhibition of GBF1 by Golgicide A triggers a cascade of well-characterized cellular events, primarily affecting the structure and function of the Golgi apparatus and the secretory pathway.

Golgi Apparatus Disassembly

One of the most striking effects of Golgicide A treatment is the rapid and reversible disassembly of the Golgi apparatus[1][3]. Specifically, the cis- and medial-Golgi cisternae disperse into vesicular and tubular structures scattered throughout the cytoplasm[3]. This is a direct consequence of the failure to activate Arf1, which is required to recruit COPI coat proteins to Golgi membranes. The loss of the COPI coat prevents the formation of transport vesicles and leads to the structural collapse of the Golgi stack[1].

Inhibition of Protein Secretion

As a consequence of Golgi disassembly, the anterograde transport of newly synthesized proteins is blocked at the ER-Golgi intermediate compartment[1][5]. This secretory block affects both soluble and membrane-bound proteins. The reversibility of Golgicide A's action allows for the synchronized release of this block upon washout of the compound, making it a valuable tool for studying protein trafficking kinetics.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of Golgicide A.

Shiga Toxin Protection Assay

This assay quantifies the ability of Golgicide A to protect cells from the cytotoxic effects of Shiga toxin, which relies on retrograde transport through the Golgi to reach the ER and subsequently the cytosol to inhibit protein synthesis.

Objective: To determine the IC50 of Golgicide A for the inhibition of Shiga toxin-induced protein synthesis inhibition.

Materials:

-

Vero cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Golgicide A stock solution (in DMSO)

-

Shiga toxin (Stx)

-

[³H]-Leucine or other radiolabeled amino acid mixture

-

Trichloroacetic acid (TCA)

-

Sodium hydroxide (NaOH)

-

Scintillation fluid and counter

Procedure:

-

Seed Vero cells in a 96-well plate and grow to confluence.

-

Prepare serial dilutions of Golgicide A in complete medium.

-

Pre-treat the cells with the Golgicide A dilutions for 30 minutes at 37°C.

-

Add a fixed, sub-lethal concentration of Shiga toxin to the wells (a concentration that causes significant but not complete inhibition of protein synthesis).

-

Incubate the cells for 4 hours at 37°C.

-

Add [³H]-Leucine to each well and incubate for an additional 1 hour to allow for incorporation into newly synthesized proteins.

-

Wash the cells with ice-cold PBS.

-

Precipitate proteins by adding cold 10% TCA and incubating on ice for 30 minutes.

-

Wash the wells twice with 5% TCA.

-

Solubilize the protein precipitate by adding 0.1 M NaOH.

-

Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Calculate the percentage of protein synthesis relative to untreated control cells and plot against the Golgicide A concentration to determine the IC50 value.

Immunofluorescence Staining for Golgi Dispersal

This method visualizes the effect of Golgicide A on the morphology of the Golgi apparatus using antibodies against specific Golgi marker proteins.

Objective: To qualitatively and quantitatively assess the disassembly of the Golgi apparatus upon Golgicide A treatment.

Materials:

-

HeLa or other suitable adherent cells grown on coverslips

-

Golgicide A

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies against Golgi markers (e.g., anti-GM130 for cis-Golgi, anti-Giantin for medial-Golgi)

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with the desired concentration of Golgicide A (e.g., 10 µM) for a specified time (e.g., 30-60 minutes). Include a vehicle-treated (DMSO) control.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

-

Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate with the appropriate fluorophore-conjugated secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Image the cells using a fluorescence or confocal microscope. Assess the Golgi morphology, comparing the compact, perinuclear ribbon structure in control cells to the dispersed, vesicular staining in Golgicide A-treated cells.

Protein Secretion Assay using tsO45-VSVG-GFP

This assay monitors the anterograde transport of a temperature-sensitive viral glycoprotein (tsO45-VSVG) tagged with GFP to assess the effect of Golgicide A on protein secretion.

Objective: To track the trafficking of a secretory cargo protein and determine the point of secretion blockage induced by Golgicide A.

Materials:

-

Cells (e.g., HeLa or Vero)

-

Plasmid encoding tsO45-VSVG-GFP

-

Transfection reagent

-

Golgicide A

-

Incubators set at 40°C (non-permissive temperature) and 32°C (permissive temperature)

-

Fluorescence microscope

Procedure:

-

Transfect cells with the tsO45-VSVG-GFP plasmid.

-

Incubate the transfected cells at 40°C for 16-24 hours. At this non-permissive temperature, the tsO45-VSVG-GFP protein misfolds and is retained in the ER.

-

Treat the cells with Golgicide A (e.g., 10 µM) or vehicle (DMSO) for 30 minutes at 40°C.

-

Shift the cells to the permissive temperature of 32°C to allow the correctly folded tsO45-VSVG-GFP to exit the ER and enter the secretory pathway.

-

Fix and image the cells at various time points after the temperature shift (e.g., 0, 30, 60, 120 minutes).

-

In control cells, the GFP signal will move from the ER to the Golgi and then to the plasma membrane. In Golgicide A-treated cells, the GFP signal will be arrested in punctate structures characteristic of the ER-Golgi intermediate compartment, demonstrating a block in secretion.

Arf1 Activation Assay (GST-GGA3 Pulldown)

This biochemical assay measures the levels of active, GTP-bound Arf1 in cells to directly assess the inhibitory effect of Golgicide A on GBF1's GEF activity.

Objective: To quantify the amount of Arf1-GTP in cell lysates following treatment with Golgicide A.

Materials:

-

Cells expressing HA-tagged Arf1

-

Golgicide A

-

Lysis buffer

-

GST-GGA3-GAT fusion protein (binds specifically to Arf1-GTP) bound to glutathione-Sepharose beads

-

Wash buffer

-

SDS-PAGE sample buffer

-

Anti-HA antibody for Western blotting

Procedure:

-

Treat cells with Golgicide A (e.g., 10 µM) or vehicle (DMSO) for the desired time.

-

Lyse the cells on ice in a lysis buffer containing protease inhibitors.

-

Clarify the lysates by centrifugation.

-

Incubate the clarified lysates with GST-GGA3-GAT beads for 1 hour at 4°C with rotation to pull down Arf1-GTP.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot using an anti-HA antibody to detect the amount of pulled-down Arf1-GTP.

-

Analyze a sample of the total cell lysate to determine the total amount of Arf1 expression as a loading control.

-

A decrease in the amount of pulled-down Arf1 in Golgicide A-treated samples compared to the control indicates inhibition of Arf1 activation.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by Golgicide A and a typical experimental workflow.

GBF1-Arf1 Signaling Pathway

References

- 1. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. apexbt.com [apexbt.com]

- 4. molbiolcell.org [molbiolcell.org]

- 5. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential Effects of the Putative GBF1 Inhibitors Golgicide A and AG1478 on Enterovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Reversible Inhibition of Golgi Function by Golgicide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golgicide A (GCA) is a potent, highly specific, and reversible small molecule inhibitor of Golgi BFA resistance factor 1 (GBF1), a guanine nucleotide exchange factor (GEF) for ADP-ribosylation factor 1 (Arf1). By targeting GBF1, Golgicide A provides a powerful tool to dissect the intricate processes of Golgi structure, function, and membrane trafficking. This technical guide provides an in-depth overview of Golgicide A, including its mechanism of action, quantitative data on its effects, detailed experimental protocols for its use, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The Golgi apparatus is a central organelle in the secretory pathway, responsible for the processing, sorting, and packaging of proteins and lipids. The ADP-ribosylation factor 1 (Arf1), a small GTPase, is a key regulator of these processes. The activation of Arf1, controlled by guanine nucleotide exchange factors (GEFs), is crucial for the recruitment of coat proteins, such as COPI, to Golgi membranes, which in turn mediates vesicle formation and transport.

GBF1 is a large ArfGEF localized to the cis-Golgi, where it activates Arf1. The discovery of Golgicide A as a specific inhibitor of GBF1 has provided researchers with a valuable tool to study the consequences of acute and reversible disruption of cis-Golgi function.[1][2][3][4][5][6] This guide will delve into the technical details of using Golgicide A as a research tool.

Mechanism of Action

Golgicide A exerts its effects by directly inhibiting the function of GBF1. This inhibition prevents the exchange of GDP for GTP on Arf1, thereby blocking its activation.[5] The inactive, GDP-bound form of Arf1 is unable to recruit the COPI coat complex to the Golgi membranes.[5] This leads to a rapid dissociation of COPI from the Golgi, followed by the disassembly of the Golgi apparatus and the trans-Golgi network (TGN).[1][4][5] Consequently, the secretion of soluble and membrane-associated proteins is arrested at the endoplasmic reticulum (ER)-Golgi intermediate compartment (ERGIC).[1][2][3] A key feature of Golgicide A is its reversibility; its effects are completely reversed within one hour of its removal.[5]

Signaling Pathway of Golgicide A Action

Caption: Golgicide A inhibits GBF1, preventing Arf1 activation and COPI recruitment.

Quantitative Data

The following tables summarize the key quantitative data regarding the effects of Golgicide A.

| Parameter | Value | Cell Line | Reference |

| IC50 for inhibition of Shiga toxin effect on protein synthesis | 3.3 µM | Vero cells | [1][5] |

| Effective concentration for protection against Shiga toxin | 10 µM | Vero cells | [5] |

| Reduction in Arf1 activation | 34% | HeLa cells | [5][7] |

| Time for COPI dispersal from Golgi | < 5 minutes | Vero cells | [5] |

| Time for Golgi disassembly | ~15-30 minutes | Vero cells | [5] |

| Time for reversal of effects upon washout | ~ 1 hour | Vero cells | [5] |

| Table 1: Efficacy and kinetics of Golgicide A. |

| Property | Value |

| Molecular Weight | 284.3 g/mol |

| Formula | C₁₇H₁₄F₂N₂ |

| Solubility | Soluble to 50 mM in DMSO |

| Purity | ≥98% |

| Table 2: Chemical properties of Golgicide A.[3][8] |

Experimental Protocols

Detailed methodologies for key experiments utilizing Golgicide A are provided below.

Immunofluorescence Staining for Golgi Disassembly

This protocol is used to visualize the effect of Golgicide A on the morphology of the Golgi apparatus.

Workflow Diagram:

Caption: Workflow for immunofluorescence analysis of Golgi morphology.

Detailed Steps:

-

Seed cells (e.g., Vero or HeLa) on glass coverslips in a 24-well plate and grow to 70-80% confluency.

-

Prepare a working solution of Golgicide A in cell culture medium (e.g., 10 µM from a 10 mM DMSO stock). As a control, prepare a corresponding dilution of DMSO.

-

Aspirate the medium from the cells and add the Golgicide A or DMSO-containing medium. Incubate for the desired time (e.g., 30 minutes) at 37°C.

-

Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[5]

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.[5]

-

Block non-specific antibody binding by incubating with a blocking buffer (e.g., DMEM with 10% fetal calf serum and 1 mg/ml BSA) for 30 minutes.[5]

-

Incubate with a primary antibody targeting a Golgi resident protein (e.g., anti-Giantin or anti-GM130) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1 hour at room temperature in the dark.[5]

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.[5]

-

Visualize the cells using a fluorescence microscope.

Arf1-GTP Pulldown Assay

This assay measures the level of active, GTP-bound Arf1 in cells treated with Golgicide A.

Workflow Diagram:

Caption: Workflow for the Arf1-GTP pulldown assay.

Detailed Steps:

-

Grow cells to near confluency in a 10 cm dish.

-

Treat the cells with Golgicide A or DMSO for the desired time.

-

Lyse the cells in a suitable lysis buffer on ice.[5]

-

Clarify the cell lysates by centrifugation.

-

The GST-GGA3 fusion protein, which specifically binds to Arf1-GTP, is immobilized on glutathione-Sepharose beads.[5]

-

Incubate the clarified cell lysates with the GST-GGA3 beads for 1-2 hours at 4°C with gentle rotation.[5]

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-Arf1 antibody to detect the amount of pulled-down Arf1-GTP.

-

Quantify the band intensities to determine the relative amount of Arf1-GTP in treated versus control cells.[5]

Protein Secretion Assay (tsO45-VSVG-GFP)

This assay monitors the effect of Golgicide A on the anterograde transport of a temperature-sensitive viral glycoprotein (VSVG-GFP) from the ER to the plasma membrane.

Detailed Steps:

-

Transfect cells with a plasmid encoding the temperature-sensitive tsO45-VSVG-GFP.

-

Incubate the cells at the restrictive temperature (40°C) for 16-24 hours to accumulate the VSVG-GFP in the ER.

-

Treat the cells with Golgicide A or DMSO for 30 minutes at 40°C.

-

Shift the cells to the permissive temperature (32°C) in the continued presence of Golgicide A or DMSO to allow the VSVG-GFP to exit the ER.

-

At various time points after the temperature shift, fix the cells and perform immunofluorescence staining for a Golgi marker.

-

Visualize the localization of VSVG-GFP. In control cells, it will move from the ER to the Golgi and then to the plasma membrane. In Golgicide A-treated cells, it will be arrested in the ERGIC.

Conclusion

Golgicide A is an invaluable tool for cell biologists and drug discovery professionals studying the Golgi apparatus and the secretory pathway. Its potent, specific, and reversible inhibition of GBF1 allows for precise temporal control over Golgi function. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers looking to utilize Golgicide A in their studies. The continued use of this and similar chemical probes will undoubtedly lead to a deeper understanding of the complex regulatory networks that govern organelle function and intracellular trafficking.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Golgicide A | Arf GTPases | Tocris Bioscience [tocris.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rndsystems.com [rndsystems.com]

The Dissecting Knife of Golgi Research: A Technical Guide to Golgicide A's Effects on Golgi Apparatus Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golgicide A (GCA) has emerged as a powerful chemical tool for the acute and reversible disruption of the Golgi apparatus. This small molecule provides a nuanced approach to studying Golgi structure and function, offering significant advantages over genetic methods or less specific inhibitors like Brefeldin A. GCA acts as a potent, highly specific, and reversible inhibitor of Golgi-specific Brefeldin A resistance factor 1 (GBF1).[1][2] GBF1 is a guanine nucleotide exchange factor (GEF) responsible for the activation of ADP-ribosylation factor 1 (Arf1) at the cis-Golgi.[1] The inhibition of GBF1 by GCA prevents the conversion of Arf1-GDP to its active GTP-bound state, a critical step for the recruitment of the COPI coat protein complex to Golgi membranes.[1] The subsequent failure to recruit COPI leads to the rapid disassembly of the Golgi apparatus and a blockade of the secretory pathway at the Endoplasmic Reticulum (ER)-Golgi intermediate compartment.[1][2] This technical guide provides an in-depth overview of the molecular effects of Golgicide A on Golgi structure, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Data Presentation: Quantitative Effects of Golgicide A

The following tables summarize the key quantitative effects of Golgicide A on Golgi-related processes.

| Parameter | Treatment | Value | Cell Type | Reference |

| Arf1 Activation | 10 µM Golgicide A | 34% decrease in Arf1-GTP levels | Vero cells | [1] |

| Shiga Toxin Inhibition (IC50) | Golgicide A | 3.3 µM | Vero cells | [1] |

| Reversibility of Golgi Dispersal | Washout after 10 µM Golgicide A treatment | Complete reversal within 1 hour | Vero cells | [1] |

Experimental Protocols

Induction and Analysis of Golgi Dispersal via Immunofluorescence

This protocol details the treatment of cultured cells with Golgicide A and the subsequent visualization of Golgi apparatus morphology using immunofluorescence microscopy.

Materials:

-

Cultured mammalian cells (e.g., HeLa, Vero) grown on glass coverslips

-

Golgicide A (stock solution in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against a Golgi marker (e.g., anti-GM130 for cis-Golgi, anti-Giantin for medial-Golgi)

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Antifade mounting medium

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a multi-well plate to achieve 60-70% confluency on the day of the experiment.

-

Golgicide A Treatment:

-

Prepare working concentrations of Golgicide A in complete culture medium from a stock solution (e.g., 10 mM in DMSO). A typical final concentration for inducing Golgi dispersal is 10-50 µM.

-

Include a vehicle control (DMSO) at a concentration equivalent to the highest GCA concentration used.

-

Aspirate the old medium from the cells and replace it with the GCA-containing or control medium.

-

Incubate the cells for the desired time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

-

-

Fixation:

-

Aspirate the treatment medium and wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody against the Golgi marker in blocking buffer according to the manufacturer's recommendations.

-

Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorophore-conjugated secondary antibody in blocking buffer.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

-

Nuclear Staining and Mounting:

-

Wash the cells three times with PBS for 5 minutes each.

-

Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence or confocal microscope. The Golgi apparatus in control cells should appear as a compact, perinuclear ribbon, while in GCA-treated cells it will appear fragmented and dispersed throughout the cytoplasm.

-

Analysis of COPI Dissociation from Golgi Membranes

This protocol outlines a method to observe the rapid dissociation of the COPI coat protein from Golgi membranes following Golgicide A treatment.

Materials:

-

Same as in Protocol 1, with the addition of a primary antibody against a COPI subunit (e.g., anti-β-COP).

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. For observing rapid COPI dissociation, a shorter incubation time with Golgicide A (e.g., 5-15 minutes) is recommended.

-

Fixation, Permeabilization, and Blocking: Follow steps 3, 4, and 5 from Protocol 1.

-

Antibody Incubation:

-

Perform a co-incubation with primary antibodies against a Golgi marker (e.g., anti-GM130) and a COPI subunit (anti-β-COP).

-

Follow with incubation of appropriate fluorophore-conjugated secondary antibodies, ensuring the fluorophores are distinguishable.

-

-

Staining and Mounting: Follow steps 8 and 9 from Protocol 1.

-

Imaging and Analysis:

-

Using a confocal microscope, acquire images of both the Golgi marker and the COPI subunit.

-

In control cells, the β-COP signal should co-localize with the Golgi marker.

-

In GCA-treated cells, the β-COP signal will be diffuse throughout the cytoplasm, while the Golgi marker will show a fragmented pattern.

-

Mandatory Visualizations

Caption: Golgicide A signaling pathway.

References

Golgicide A: A Technical Guide to its Role in Blocking Protein Secretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golgicide A (GCA) is a potent, specific, and reversible small molecule inhibitor of Golgi Brefeldin A resistant guanine nucleotide exchange factor 1 (GBF1).[1] GBF1 is a crucial component of the cellular machinery responsible for the anterograde transport of proteins from the endoplasmic reticulum (ER) to and through the Golgi apparatus. By inhibiting GBF1, Golgicide A provides a powerful tool to dissect the mechanisms of protein secretion and offers a potential therapeutic avenue for diseases dependent on this pathway. This technical guide provides an in-depth overview of Golgicide A's mechanism of action, summarizes key quantitative data, presents detailed experimental protocols for studying its effects, and visualizes the involved signaling pathways and experimental workflows.

Introduction

The secretory pathway is a fundamental cellular process responsible for the transport of proteins and lipids to their correct destinations within or outside the cell. A central organelle in this pathway is the Golgi apparatus, which receives cargo from the ER and facilitates its further processing, sorting, and packaging. The intricate trafficking of vesicles to and from the Golgi is tightly regulated by a family of small GTPases, particularly the ADP-ribosylation factors (Arfs). The activation of Arf proteins is controlled by guanine nucleotide exchange factors (GEFs).

Golgicide A has emerged as a key chemical probe for studying the role of one such GEF, GBF1, in the secretory pathway.[2] This document details the molecular basis of Golgicide A's function and provides practical guidance for its use in research settings.

Mechanism of Action of Golgicide A

Golgicide A exerts its inhibitory effect by specifically targeting GBF1, a GEF that is primarily localized to the cis-Golgi and the ER-Golgi intermediate compartment (ERGIC).[3][4] The primary function of GBF1 is to catalyze the exchange of GDP for GTP on Arf1, leading to Arf1 activation.[5] Activated, GTP-bound Arf1 then recruits coat protein complex I (COPI) to Golgi membranes, which is essential for the formation of vesicles that mediate both retrograde transport within the Golgi and from the Golgi back to the ER.

By inhibiting GBF1, Golgicide A prevents the activation of Arf1.[6] This has several immediate consequences:

-

Dissociation of COPI Coats: Without active Arf1, COPI complexes cannot be recruited to the Golgi membranes and rapidly dissociate.[2]

-

Disassembly of the Golgi Apparatus: The maintenance of the Golgi's stacked cisternal structure is dependent on continuous vesicular trafficking. The block in COPI-mediated transport leads to the rapid disassembly and dispersal of the Golgi apparatus.[1]

-

Blockage of Protein Secretion: The disruption of the Golgi complex halts the anterograde flow of secretory cargo. Proteins are arrested at the ER-Golgi intermediate compartment, unable to proceed further along the secretory pathway.[1][7]

Crucially, Golgicide A's effect is reversible. Removal of the compound allows for the reassembly of the Golgi and the resumption of protein secretion.

Quantitative Data

The efficacy of Golgicide A has been quantified in various studies. A key parameter is its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce a specific biological activity by 50%.

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 | 3.3 µM | Vero cells | Inhibition of Shiga toxin-induced protein synthesis inhibition | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Golgicide A.

Immunofluorescence Microscopy for Golgi Apparatus Morphology

This protocol allows for the visualization of the Golgi apparatus and its disruption upon treatment with Golgicide A.

Materials:

-

Cells (e.g., HeLa, Vero) cultured on glass coverslips

-

Golgicide A (stock solution in DMSO)

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary antibodies against Golgi markers (e.g., anti-GM130 for cis-Golgi, anti-TGN46 for trans-Golgi Network)

-

Fluorophore-conjugated secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Antifade mounting medium

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.

-

Golgicide A Treatment: Treat the cells with the desired concentration of Golgicide A (e.g., 10 µM) or DMSO as a vehicle control in complete culture medium for the desired time (e.g., 30-60 minutes).

-

Fixation: Aspirate the medium and wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibodies against Golgi markers in blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Nuclear Staining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

-

Imaging: Visualize the cells using a confocal microscope. Acquire images of the Golgi morphology in both control and Golgicide A-treated cells.

tsVSVG-GFP Trafficking Assay

This assay utilizes a temperature-sensitive mutant of the Vesicular Stomatitis Virus G protein (tsVSVG) fused to Green Fluorescent Protein (GFP) to monitor the transport of a transmembrane protein through the secretory pathway.

Materials:

-

Cells (e.g., COS-7, HeLa)

-

Plasmid encoding tsVSVG-GFP

-

Transfection reagent

-

Complete culture medium

-

Golgicide A

-

Incubators set at 40°C and 32°C

-

Confocal microscope with live-cell imaging capabilities or materials for fixation and immunofluorescence as described above.

Procedure:

-

Transfection: Transfect the cells with the tsVSVG-GFP plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Protein Accumulation in ER: 24 hours post-transfection, incubate the cells at a restrictive temperature of 40°C for 16-24 hours. At this temperature, the tsVSVG-GFP protein is misfolded and retained in the ER.

-

Golgicide A Treatment: Pre-treat the cells with Golgicide A (e.g., 10 µM) or DMSO for 30 minutes at 40°C.

-

Synchronous Release from ER: Shift the cells to a permissive temperature of 32°C. At this temperature, the tsVSVG-GFP protein folds correctly and is released from the ER to enter the secretory pathway.

-

Live-Cell Imaging or Fixed-Time point Analysis:

-

Live-Cell Imaging: Image the cells using a confocal microscope equipped with a heated stage and CO2 chamber immediately after the temperature shift and acquire time-lapse images to visualize the movement of tsVSVG-GFP.

-

Fixed-Time point Analysis: At various time points after the temperature shift (e.g., 0, 15, 30, 60 minutes), fix the cells and perform immunofluorescence as described above to visualize the localization of tsVSVG-GFP. Co-staining with Golgi markers can be performed to assess its arrival and passage through the Golgi.

-

Neuropeptide Y (NPY)-GFP Secretion Assay

This assay measures the secretion of a soluble protein, Neuropeptide Y fused to GFP, into the culture medium.

Materials:

-

Cells capable of regulated secretion (e.g., PC12, INS-1)

-

Plasmid encoding NPY-GFP

-

Transfection reagent

-

Basal secretion medium (e.g., Krebs-Ringer buffer with low glucose)

-

Stimulated secretion medium (e.g., Krebs-Ringer buffer with high potassium or other secretagogues)

-

Golgicide A

-

96-well plates (black, clear bottom for fluorescence reading)

-

Plate reader capable of measuring GFP fluorescence

Procedure:

-

Transfection: Transfect the cells with the NPY-GFP plasmid.

-

Cell Seeding: Seed the transfected cells into a 96-well plate.

-

Golgicide A Treatment: Pre-incubate the cells with Golgicide A or DMSO in basal secretion medium for a specified time.

-

Basal and Stimulated Secretion:

-

Collect the supernatant for basal secretion measurement.

-

Replace the medium with stimulated secretion medium (with or without Golgicide A) and incubate for a defined period (e.g., 15-30 minutes).

-

Collect the supernatant for stimulated secretion measurement.

-

-

Cell Lysis: Lyse the cells in a buffer compatible with fluorescence measurement to determine the total intracellular NPY-GFP.

-

Fluorescence Measurement: Measure the GFP fluorescence in the collected supernatants and the cell lysate using a plate reader.

-

Data Analysis: Calculate the percentage of NPY-GFP secreted by dividing the fluorescence in the supernatant by the total fluorescence (supernatant + lysate).

Shiga Toxin B Subunit (STxB) Sulfation Assay

This assay assesses the retrograde transport of the Shiga toxin B subunit from the cell surface to the trans-Golgi Network (TGN), where it undergoes sulfation.

Materials:

-

Cells (e.g., HeLa)

-

Recombinant Shiga toxin B subunit containing a sulfation site (STxB-Sulf)

-

Sulfate-free culture medium

-

[35S]Sulfate

-

Golgicide A

-

Lysis buffer (e.g., RIPA buffer)

-

Antibody against STxB

-

Protein A/G beads

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Sulfate Starvation: Incubate the cells in sulfate-free medium for 1-2 hours to deplete intracellular sulfate stores.

-

Golgicide A Treatment: Pre-treat the cells with Golgicide A or DMSO.

-

STxB-Sulf Binding and Internalization: Add STxB-Sulf to the cells and allow it to bind and internalize for a specific time (e.g., 30 minutes at 37°C).

-

[35S]Sulfate Labeling: Add [35S]Sulfate to the medium and incubate to allow for sulfation of the STxB-Sulf that has reached the TGN.

-

Cell Lysis: Wash the cells and lyse them in lysis buffer.

-

Immunoprecipitation: Immunoprecipitate the STxB-Sulf from the cell lysates using an anti-STxB antibody and Protein A/G beads.

-

SDS-PAGE and Autoradiography: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and detect the radiolabeled (sulfated) STxB-Sulf by phosphorimaging or autoradiography.

-

Quantification: Quantify the amount of sulfated STxB-Sulf to determine the efficiency of retrograde transport to the TGN.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by Golgicide A and a typical experimental workflow for its study.

Caption: Mechanism of Golgicide A-mediated inhibition of protein secretion.

Caption: A typical experimental workflow for studying the effects of Golgicide A.

Conclusion

Golgicide A is an invaluable tool for cell biologists and drug development professionals. Its specific and reversible inhibition of GBF1 allows for the precise dissection of the role of this ArfGEF in maintaining Golgi structure and function. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to utilize Golgicide A effectively in their studies of the secretory pathway and to explore its potential in therapeutic applications.

References

- 1. Golgicide A | Arf GTPases | Tocris Bioscience [tocris.com]

- 2. researchgate.net [researchgate.net]

- 3. A GBF1-Dependent Mechanism for Environmentally Responsive Regulation of ER-Golgi Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Arf-GEF GBF1 undergoes multi-domain structural shifts to activate Arf at the Golgi [frontiersin.org]

- 5. molbiolcell.org [molbiolcell.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Golgicide A | ARF GTPase Inhibitors: R&D Systems [rndsystems.com]

Understanding Retrograde Transport Inhibition by Golgicide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Golgicide A (GCA), a potent and specific inhibitor of the cis-Golgi ArfGEF, GBF1. It details the mechanism of action of GCA, its impact on retrograde transport, and provides comprehensive experimental protocols for studying its effects.

Core Mechanism of Action

Golgicide A is a reversible inhibitor of the Golgi-specific brefeldin A-resistance guanine nucleotide exchange factor 1 (GBF1).[1][2] GBF1 is responsible for the activation of the ADP-ribosylation factor 1 (Arf1), a small GTPase that plays a crucial role in vesicular trafficking.[1][3] Specifically, GBF1 facilitates the exchange of GDP for GTP on Arf1, leading to a conformational change that promotes its association with Golgi membranes.[3] Membrane-bound, GTP-loaded Arf1 is then able to recruit coat protein complex I (COPI), which is essential for the formation of vesicles involved in both anterograde and retrograde transport between the endoplasmic reticulum (ER) and the Golgi apparatus.[1][3]

Golgicide A exerts its inhibitory effect by binding to an interfacial cleft formed between Arf1 and the Sec7 domain of GBF1.[3] This binding event prevents the GBF1-mediated activation of Arf1.[3] The direct consequence of this inhibition is a failure to recruit COPI to Golgi membranes, leading to a rapid dissociation of the COPI coat.[1][3] This disruption of COPI-mediated vesicle formation results in the disassembly of the Golgi apparatus and the trans-Golgi network (TGN), effectively blocking retrograde transport pathways.[1][3] This is evidenced by the arrest of retrograde-transport-dependent cargos like the Shiga toxin within the endocytic compartment, preventing their arrival at the TGN.[1][3]

Data Presentation

The following tables summarize the key quantitative data regarding the activity and effects of Golgicide A.

| Parameter | Value | Cell Line | Assay Description | Reference |

| IC50 | 3.3 µM | Vero | Inhibition of Shiga toxin effect on protein synthesis. | [3][4] |

| Treatment | Effect on Arf1-GTP Levels | Cell Line | Notes | Reference |

| Golgicide A | ~34% decrease | Vero | GCA specifically inhibits GBF1-mediated Arf1 activation. | [3] |

| Brefeldin A (BFA) | ~75% decrease | Vero | BFA has broader effects on other ArfGEFs in addition to GBF1. | [3] |

| Golgicide A + GBF1-M832L expression | Arf1-GTP levels restored to 86% of control | Vero | The GCA-resistant GBF1 mutant rescues the inhibitory effect of GCA. | [3] |

| Brefeldin A (BFA) + GBF1-M832L expression | Arf1-GTP levels restored to ~45% of control | Vero | The GCA-resistant GBF1 mutant only partially rescues the effect of BFA. | [3] |

Mandatory Visualization

Signaling Pathway of Golgicide A Inhibition

Caption: Golgicide A inhibits GBF1, preventing Arf1 activation and subsequent COPI recruitment.

Experimental Workflow for Assessing Golgicide A Effects

Caption: Workflow for investigating Golgicide A's cellular effects.

Experimental Protocols

Immunofluorescence Staining for Golgi Apparatus Morphology

This protocol details the steps to visualize the effect of Golgicide A on the morphology of the Golgi apparatus using immunofluorescence.

Materials:

-

Cells (e.g., Vero or HeLa) cultured on sterile glass coverslips

-

Golgicide A (10 mM stock in DMSO)

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody against a Golgi marker (e.g., anti-Giantin, anti-GM130)

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow to 50-70% confluency.

-

Treatment: Treat the cells with the desired concentration of Golgicide A (e.g., 10 µM) or a vehicle control (DMSO) in complete culture medium. Incubate for the desired time (e.g., 1 hour) at 37°C in a CO2 incubator.

-

Fixation: Gently wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody against the Golgi marker in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.

-

Mounting: Wash the cells twice with PBS and once with distilled water. Mount the coverslips onto glass slides using a mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Acquire images of the Golgi apparatus and nuclei in treated and control cells.

Arf1 Activation Pull-Down Assay

This protocol describes how to measure the levels of active, GTP-bound Arf1 in cells treated with Golgicide A using a GST-GGA3 pull-down assay.

Materials:

-

Cells cultured in petri dishes

-

Golgicide A (10 mM stock in DMSO)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM MgCl2, 1% Triton X-100, 10% glycerol, protease inhibitors)

-

GST-GGA3 fusion protein bound to glutathione-Sepharose beads

-

Wash buffer (lysis buffer with lower Triton X-100 concentration, e.g., 0.1%)

-

SDS-PAGE sample buffer

-

Primary antibody against Arf1

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

-

Western blotting equipment

Procedure:

-

Cell Treatment and Lysis: Culture cells to near confluency. Treat with Golgicide A or vehicle control for the desired time. Place the dish on ice, wash with ice-cold PBS, and lyse the cells with ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Pull-Down of Active Arf1: Incubate equal amounts of protein from each sample with GST-GGA3-glutathione-Sepharose beads for 1 hour at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three times with ice-cold wash buffer.

-

Elution: After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE sample buffer. Boil the samples for 5 minutes to elute the bound proteins.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Block the membrane and probe with a primary antibody against Arf1. Following washes, incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescence substrate and image the blot.

-

Analysis: Quantify the band intensities to determine the relative levels of active Arf1 in the different treatment groups.

Shiga Toxin Cytotoxicity Assay

This protocol is used to determine the protective effect of Golgicide A against Shiga toxin-induced cytotoxicity.

Materials:

-

Vero cells

-

96-well tissue culture plates

-

Complete culture medium

-

Golgicide A (serial dilutions)

-

Shiga toxin (Stx)

-

Protein synthesis measurement reagent (e.g., [3H]-leucine or a non-radioactive alternative like puromycin followed by anti-puromycin antibody detection)

-

Scintillation counter or plate reader (depending on the detection method)

Procedure:

-

Cell Seeding: Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer the next day.

-

Pre-treatment with Golgicide A: The following day, pre-treat the cells with serial dilutions of Golgicide A for 30 minutes at 37°C. Include a vehicle control (DMSO).

-

Toxin Challenge: Add a pre-determined concentration of Shiga toxin to the wells (except for the no-toxin control) and incubate for 4 hours at 37°C.

-

Measurement of Protein Synthesis:

-

Radiolabeling: Add [3H]-leucine to each well and incubate for 1 hour at 37°C.

-

Non-radioactive method: Add puromycin to each well for a short incubation period (e.g., 10 minutes).

-

-

Cell Lysis and Detection:

-

Radiolabeling: Wash the cells, precipitate the proteins (e.g., with trichloroacetic acid), and measure the incorporated radioactivity using a scintillation counter.

-

Non-radioactive method: Fix and permeabilize the cells, then follow standard immunofluorescence or ELISA protocols using an anti-puromycin antibody to detect the incorporated puromycin.

-

-

Data Analysis: Calculate the percentage of protein synthesis inhibition for each Golgicide A concentration relative to the untreated control. Plot the data and determine the IC50 value, which is the concentration of Golgicide A that inhibits the Shiga toxin effect by 50%.

References

- 1. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Golgicide A Reveals Essential Roles for GBF1 in Golgi Assembly and Function [dash.harvard.edu]

- 3. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Mechanisms of Action of Golgicide A versus Brefeldin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the mechanisms of action of Golgicide A (GCA) and Brefeldin A (BFA), two widely used inhibitors of protein trafficking. Both compounds disrupt the structure and function of the Golgi apparatus, but they exhibit crucial differences in their specificity and downstream cellular effects. This document details their molecular targets, summarizes key quantitative data, provides detailed experimental protocols for their study, and visualizes their mechanisms of action and experimental workflows.

Core Mechanism of Action: Targeting the Gatekeeper of Golgi Trafficking

Both Golgicide A and Brefeldin A exert their effects by inhibiting the function of Golgi-specific brefeldin A-resistant guanine nucleotide exchange factor 1 (GBF1) . GBF1 is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in the early secretory pathway. Its primary function is to activate the small GTPase ADP-ribosylation factor 1 (Arf1) by catalyzing the exchange of GDP for GTP.

Activated, GTP-bound Arf1 is essential for the recruitment of the coat protein I (COPI) complex to the membranes of the cis-Golgi and the ER-Golgi intermediate compartment (ERGIC). The COPI coat is critical for the formation of transport vesicles that mediate both anterograde (forward) and retrograde (backward) traffic between the endoplasmic reticulum (ER) and the Golgi apparatus.

By inhibiting GBF1, both GCA and BFA prevent the activation of Arf1. This leads to a failure in COPI coat recruitment, which in turn blocks vesicle budding and disrupts the highly organized structure of the Golgi apparatus. The consequences are a halt in the secretion of proteins and lipids and a characteristic redistribution of Golgi components.

Molecular Interaction: A Tale of Two Inhibitors

While both compounds target GBF1, their specificity differs significantly, leading to distinct cellular phenotypes.

Brefeldin A (BFA) is a fungal metabolite that acts as an uncompetitive inhibitor of GBF1. It binds to a transient intermediate complex formed between Arf1-GDP and the catalytic Sec7 domain of GBF1, effectively trapping this complex in an inactive state.[1][2][3] However, BFA is considered a promiscuous inhibitor as it also affects other large ArfGEFs, namely BFA-inhibited GEF1 (BIG1) and BIG2 .[4] These GEFs are primarily localized to the trans-Golgi network (TGN) and are involved in trafficking events at later stages of the secretory pathway.[5]

Golgicide A (GCA) , a synthetic small molecule, is a potent, highly specific, and reversible inhibitor of GBF1.[5][6][7] Like BFA, it is an uncompetitive inhibitor that binds to the Arf1-GBF1 interface.[5] Its high specificity for GBF1 is attributed to its interaction with a tripeptide loop present in GBF1 but absent in other ArfGEFs like BIG1 and BIG2.[5] This specificity is a key differentiator from BFA.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences between Golgicide A and Brefeldin A based on published data.

| Parameter | Golgicide A | Brefeldin A | Reference |

| Target Specificity | Highly specific for GBF1 | GBF1, BIG1, BIG2 | [4][5] |

| IC50 (Shiga toxin protein synthesis inhibition) | 3.3 µM | Not reported in this context | [6][8][9] |

| IC50 (Protein transport in HCT 116 cells) | Not reported | 0.2 µM | [10] |

| Effect on Arf1 Activation in vivo | ~34% decrease | ~75% decrease | [5] |

| Cellular Effect | Golgicide A | Brefeldin A | Reference |

| Dispersal of cis- and medial-Golgi | Yes | Yes | [5] |

| Dissociation of COPI from Golgi | Yes (within 5 minutes) | Yes (within 5 minutes) | [5] |

| Dispersal of AP-1 and GGA3 from TGN | No | Yes | [5] |

| Tubulation of the TGN and endosomes | No (TGN disperses into small vesicles) | Yes | [5][11] |

| Secretion Arrest | Yes, at the ER-Golgi intermediate compartment | Yes, at the ER-Golgi intermediate compartment | [5][12] |

| Reversibility | Rapidly reversible | Reversible | [5][7][13] |

Experimental Protocols

Here are detailed methodologies for key experiments used to characterize and compare the effects of Golgicide A and Brefeldin A.

Immunofluorescence Microscopy of Golgi Morphology and COPI Localization

This protocol is used to visualize the effects of GCA and BFA on the structure of the Golgi apparatus and the localization of the COPI coat protein.

Materials:

-

Cells grown on glass coverslips (e.g., HeLa, Vero, or NRK cells)

-

Complete cell culture medium

-

Golgicide A and Brefeldin A stock solutions (e.g., in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Blocking solution: 5% bovine serum albumin (BSA) in PBS

-

Primary antibodies: anti-GM130 (cis-Golgi marker), anti-Giantin (cis-/medial-Golgi marker), anti-TGN46 (TGN marker), anti-β-COP (COPI subunit)

-

Fluorescently labeled secondary antibodies

-

DAPI or Hoechst stain for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere and grow to 50-80% confluency.

-

Treat the cells with the desired concentration of Golgicide A (e.g., 10 µM) or Brefeldin A (e.g., 5 µg/mL) in pre-warmed complete medium for the desired time (e.g., 5, 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO).

-

-

Fixation:

-

Aspirate the medium and wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.

-

-

Antibody Staining:

-

Incubate the cells with primary antibodies diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies and a nuclear stain (e.g., DAPI) diluted in blocking solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Image the cells using a fluorescence or confocal microscope.

-

Arf1-GTP Pulldown Assay

This assay measures the level of active, GTP-bound Arf1 in cells, providing a direct measure of GBF1 inhibition.

Materials:

-

Cultured cells

-

Golgicide A and Brefeldin A

-

Lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease inhibitors)

-

GST-GGA3-PBD (GST fusion protein of the GGA3 protein-binding domain that specifically binds Arf-GTP) conjugated to glutathione-agarose beads

-

Wash buffer (lysis buffer with lower detergent concentration)

-

SDS-PAGE sample buffer

-

Anti-Arf1 antibody

Procedure:

-

Cell Treatment and Lysis:

-

Culture and treat cells with GCA, BFA, or vehicle control as described above.

-

Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

Reserve a small aliquot of the supernatant as the "total lysate" control.

-

-

Pulldown of Active Arf1:

-

Incubate the cleared cell lysates with GST-GGA3-PBD beads for 1-2 hours at 4°C with gentle rotation.

-

Pellet the beads by centrifugation and discard the supernatant.

-

-

Washing:

-

Wash the beads three to four times with ice-cold wash buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.

-

Separate the eluted proteins and the "total lysate" control by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane and perform a Western blot using an anti-Arf1 antibody.

-

Quantify the band intensities to determine the relative amount of Arf1-GTP in each sample.[4][14]

-

Protein Secretion Assay

This assay assesses the inhibitory effect of GCA and BFA on the secretory pathway.

Materials:

-

Cultured cells that secrete a detectable protein (e.g., albumin in HepG2 cells, or cells transfected to express a secreted reporter like Gaussia luciferase)

-

Pulse-chase labeling reagents (e.g., 35S-methionine/cysteine) or an ELISA kit for the secreted protein

-

Golgicide A and Brefeldin A

-

Cell culture medium with and without serum

-

Lysis buffer for immunoprecipitation (if using pulse-chase)

Procedure (using a secreted reporter):

-

Cell Culture and Treatment:

-

Plate cells in a multi-well plate.

-

Pre-treat the cells with GCA, BFA, or vehicle control for a short period (e.g., 30 minutes).

-

-

Induction of Reporter Expression (if applicable):

-

If using an inducible reporter, add the inducer to the medium.

-

-

Collection of Conditioned Medium:

-

At various time points after treatment (e.g., 1, 2, 4, 6 hours), collect the cell culture medium.

-

-

Quantification of Secreted Protein:

-

Measure the amount of the secreted reporter protein in the collected medium using an appropriate assay (e.g., luciferase assay or ELISA).

-